Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
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Overview
Description
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2. It is a piperidine derivative that features a chloropyridazine moiety, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate typically involves the reaction of 6-chloropyridazine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-chloro-4-pyrimidinyl)-1-piperidinecarboxylate
- Tert-butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate is unique due to its specific chloropyridazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H20ClN3O2 |
---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
tert-butyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)10-6-8-18(9-7-10)12-5-4-11(15)16-17-12/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
XCPHXAXXWUSEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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